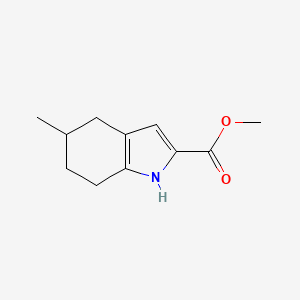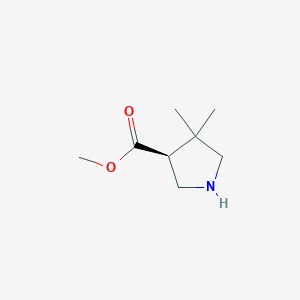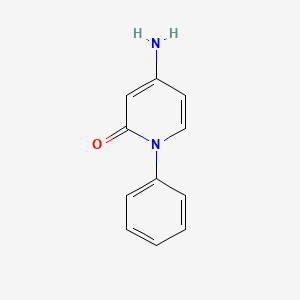
3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with tert-butoxycarbonylamino and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step organic syntheses.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to act as a probe or inhibitor in biochemical assays.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug precursor. Its unique structure may contribute to the development of new pharmaceuticals with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism by which 3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The Boc group can be cleaved under acidic conditions, revealing the active amino group that can participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Tert-butoxycarbonylamino)-benzoic acid
- 3-(Tert-butoxycarbonylamino)-propionic acid
- 3-(Tert-butoxycarbonylamino)-butyric acid
Uniqueness
Compared to similar compounds, 3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid is unique due to its pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific structural features and reactivity patterns.
Propriétés
Formule moléculaire |
C11H17N3O4 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
1,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O4/c1-6-7(9(15)16)8(13-14(6)5)12-10(17)18-11(2,3)4/h1-5H3,(H,15,16)(H,12,13,17) |
Clé InChI |
AUTDMPVIRANDIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)NC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13516816.png)
![1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride](/img/structure/B13516820.png)
![2-[3-(Aminomethyl)pentan-3-yl]pyridine](/img/structure/B13516823.png)

![Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13516839.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13516845.png)
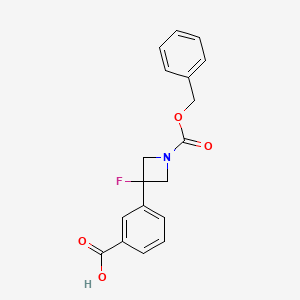
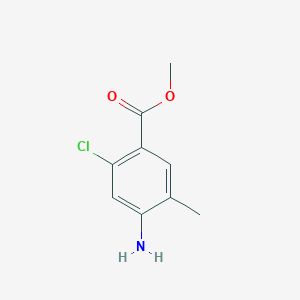

![[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B13516861.png)

